molecular formula C11H17NO2 B15277851 Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B15277851
M. Wt: 195.26 g/mol
InChI Key: VMXYNAWGYXCEFT-UHFFFAOYSA-N
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Description

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[2.2.2]octane framework, which is a common motif in many natural products and synthetic compounds. The presence of an amino group and a carboxylate ester group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Amidation: The carboxylic acid is first converted to its corresponding amide using reagents like ethylamine under mild conditions.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivative of the compound.

    Reduction: Alcohol derivative of the compound.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with similar compounds such as:

    Ethyl (1S,2S,3S,4R)-3-Hydroxybicyclo[2.2.2]oct-5-ene-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.

    Ethyl (1S,2S,3S,4R)-3-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylate:

The unique combination of an amino group and a carboxylate ester group in this compound makes it distinct from these similar compounds, providing it with unique reactivity and applications.

Biological Activity

Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound has the molecular formula C11H17NO2C_{11}H_{17}NO_2 and a molecular weight of approximately 195.26 g/mol. Its structure includes an amino group and an ethyl ester functional group within a bicyclic framework, contributing to its reactivity and biological activity .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Interaction with Amino Acid Transport Systems : Research indicates that compounds similar to this compound can inhibit cellular uptake of amino acids through Na+-independent transport systems in tumor cell lines . This suggests potential applications in cancer treatment by modulating amino acid availability.
  • Binding Affinity and Modulation of Biochemical Pathways : The compound's ability to form hydrogen bonds with biomolecules allows it to influence various biochemical pathways . Its structural characteristics enhance its potential to interact with proteins or nucleic acids, making it a candidate for drug design.
  • Therapeutic Applications : The compound shows promise in medicinal chemistry due to its unique structural features that may lead to new therapeutic agents targeting specific diseases . Its reactivity profile can be exploited for the development of novel pharmacological agents.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Amino Acid Transport InhibitionSignificant inhibition observed in Na+-independent systems
Protein BindingDemonstrated ability to form stable complexes with proteins
Synthesis and CharacterizationEfficient synthesis methods reported; enantiomeric separation achieved

Case Study: Transport Inhibition in Tumor Cells

A study focused on the interaction of bicyclic amino acids with the Na+-independent transport system L in Ehrlich ascites tumor cells demonstrated that this compound exhibits a significant inhibitory effect on amino acid uptake compared to other structural analogs . This finding highlights its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3

InChI Key

VMXYNAWGYXCEFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)C=C2

Origin of Product

United States

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